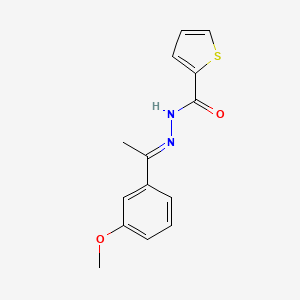![molecular formula C23H26N6O6 B11990122 N'~1~,N'~9~-bis[(E)-(4-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11990122.png)
N'~1~,N'~9~-bis[(E)-(4-nitrophenyl)methylidene]nonanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’(1),N’(9)-BIS(4-NITROBENZYLIDENE)NONANEDIHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two 4-nitrobenzylidene groups attached to a nonanedihydrazide backbone. The presence of nitro groups and hydrazide functionalities makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(9)-BIS(4-NITROBENZYLIDENE)NONANEDIHYDRAZIDE typically involves the condensation reaction between 4-nitrobenzaldehyde and nonanedihydrazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of N’(1),N’(9)-BIS(4-NITROBENZYLIDENE)NONANEDIHYDRAZIDE may involve large-scale batch reactions using similar condensation methods. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
N’(1),N’(9)-BIS(4-NITROBENZYLIDENE)NONANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
N’(1),N’(9)-BIS(4-NITROBENZYLIDENE)NONANEDIHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic compounds
Wirkmechanismus
The mechanism of action of N’(1),N’(9)-BIS(4-NITROBENZYLIDENE)NONANEDIHYDRAZIDE involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The hydrazide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity. These interactions can disrupt cellular processes and lead to cell death, making the compound a potential anticancer and antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Nitrobenzylidene)aniline: Similar structure with a single nitrobenzylidene group.
N-(4-Nitrobenzylidene)naphthalen-1-amine: Contains a naphthalene ring instead of a nonane backbone.
N-(4-Methoxybenzylidene)aniline: Similar structure with a methoxy group instead of a nitro group .
Uniqueness
N’(1),N’(9)-BIS(4-NITROBENZYLIDENE)NONANEDIHYDRAZIDE is unique due to the presence of two nitrobenzylidene groups and a nonanedihydrazide backbone, which provides it with distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H26N6O6 |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]nonanediamide |
InChI |
InChI=1S/C23H26N6O6/c30-22(26-24-16-18-8-12-20(13-9-18)28(32)33)6-4-2-1-3-5-7-23(31)27-25-17-19-10-14-21(15-11-19)29(34)35/h8-17H,1-7H2,(H,26,30)(H,27,31)/b24-16+,25-17+ |
InChI-Schlüssel |
CYCDYEXNJUQFAY-MUPYBJATSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11990040.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990044.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B11990052.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11990064.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11990074.png)
![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990076.png)
![N'-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11990082.png)
![2-P-Tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11990086.png)
![2-[(2,4-dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B11990088.png)
![ethyl 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate](/img/structure/B11990090.png)
![N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B11990098.png)


